(S)-tert-Butyl (1-(2-aminoethyl)pyrrolidin-3-yl)(ethyl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(2-aminoethyl)pyrrolidin-3-yl)(ethyl)carbamate is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with an aminoethyl group and an ethylcarbamate moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(2-aminoethyl)pyrrolidin-3-yl)(ethyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the amino group with an isocyanate or a chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(2-aminoethyl)pyrrolidin-3-yl)(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenated reagents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-tert-Butyl (1-(2-aminoethyl)pyrrolidin-3-yl)(ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(2-aminoethyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl (1-(2-aminoethyl)pyrrolidin-3-yl)(ethyl)carbamate: The enantiomer of the compound, with similar chemical properties but potentially different biological activities.
tert-Butyl (1-(2-aminoethyl)pyrrolidin-3-yl)(methyl)carbamate: A structurally related compound with a methyl group instead of an ethyl group.
tert-Butyl (1-(2-aminoethyl)pyrrolidin-3-yl)(propyl)carbamate: Another analog with a propyl group, offering different steric and electronic properties.
Uniqueness
(S)-tert-Butyl (1-(2-aminoethyl)pyrrolidin-3-yl)(ethyl)carbamate is unique due to its specific chiral configuration and the presence of both an aminoethyl group and an ethylcarbamate moiety
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-5-16(12(17)18-13(2,3)4)11-6-8-15(10-11)9-7-14/h11H,5-10,14H2,1-4H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOPYTXBOGFHFH-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CCN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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